2-Ethyl-4-(methylamino)phenol is an organic compound with the molecular formula and a molecular weight of 151.21 g/mol. It is characterized by a phenolic structure where an ethyl group and a methylamino group are attached to the aromatic ring. The compound is recognized for its potential biological activity and applications in various fields, including pharmaceuticals and chemical synthesis. Its structure includes a hydroxyl group (-OH) that contributes to its reactivity and solubility properties, making it a versatile compound in organic chemistry.
These reactions highlight the compound's potential as a building block in the synthesis of more complex molecules.
The biological activity of 2-Ethyl-4-(methylamino)phenol has been studied in various contexts:
There are various methods for synthesizing 2-Ethyl-4-(methylamino)phenol:
These methods emphasize the compound's synthetic accessibility and versatility in organic synthesis.
2-Ethyl-4-(methylamino)phenol finds applications in several areas:
Interaction studies involving 2-Ethyl-4-(methylamino)phenol focus on its pharmacokinetic properties:
These interactions are critical for evaluating its safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with 2-Ethyl-4-(methylamino)phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Ethylphenol | Lacks the amino group; used as an industrial solvent. | |
| 4-Methylphenol | Commonly known as p-cresol; used in disinfectants. | |
| 2-Methoxy-4-methylphenol | Contains a methoxy group; used in fragrances and as an intermediate. |
The uniqueness of 2-Ethyl-4-(methylamino)phenol lies in its combination of both ethyl and methylamino substituents on the aromatic ring, which can impart distinct biological activities and chemical reactivity compared to these similar compounds.